molecular formula C6H9NO2 B14394920 3-Ethenyl-4-methyl-1,3-oxazolidin-2-one CAS No. 89464-36-8

3-Ethenyl-4-methyl-1,3-oxazolidin-2-one

Katalognummer: B14394920
CAS-Nummer: 89464-36-8
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: BKKDPCPRVWPIEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with carbonyl compounds. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethenyl-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Ethenyl-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-ethenyl-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

89464-36-8

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

3-ethenyl-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H9NO2/c1-3-7-5(2)4-9-6(7)8/h3,5H,1,4H2,2H3

InChI-Schlüssel

BKKDPCPRVWPIEN-UHFFFAOYSA-N

Kanonische SMILES

CC1COC(=O)N1C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.